Quinoxalin-6-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Quinoxalin-6-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C14H12F3N3O2. It is a derivative of quinoxaline, a class of compounds that have shown a broad range of bioactivities .
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves reactions with benzene-1,2-diamines . A novel and efficient method of visible-light-induced C3–H fluoroalkoxylation of quinoxalin-2 (1 H )-ones with fluoroalkyl alcohols has been developed . This approach uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields .Scientific Research Applications
Antimicrobial and Antifungal Activity
Quinoxaline derivatives, including those with azetidinone structures, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown activity against different microorganisms, indicating their potential use in developing new antimicrobial agents (Vyas, Chauhan, & Parikh, 2007).
Pharmacological Activities
Novel 6H-Indolo(2,3-b)Quinoxaline fused Azetidinones have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antidepressant, neuroleptic, cytotoxic, antitubercular, antihypercholesterolemic, and antioxidant activities. This broad spectrum of activity highlights the versatility of quinoxaline derivatives in drug development (Padmini, Babu, & Madhavan, 2015).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. This indicates their potential application in treating conditions associated with 5-HT3 receptors, such as irritable bowel syndrome or nausea and vomiting associated with chemotherapy (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Aldose Reductase Inhibitors
Quinoxalin-2(1H)-one derivatives have been synthesized as potent and selective aldose reductase inhibitors. These compounds are particularly significant for their potential to combat diabetic complications through their antioxidant activity and ability to inhibit aldose reductase, an enzyme implicated in the development of various diabetic complications (Qin et al., 2015).
Antitrichomonal Agents
Quinoxaline N-oxides have been identified as a new class of agents with oral activity against trichomoniasis. This finding opens up new avenues for treating trichomoniasis, a common sexually transmitted infection (Glazer & Chappel, 1982).
Properties
IUPAC Name |
quinoxalin-6-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-10-6-20(7-10)13(21)9-1-2-11-12(5-9)19-4-3-18-11/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJBLJLKOWIGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.